molecular formula C16H17N3OS B12535826 1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- CAS No. 677343-23-6

1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-

Cat. No.: B12535826
CAS No.: 677343-23-6
M. Wt: 299.4 g/mol
InChI Key: YQSSCTHQPKXIAI-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methoxyphenylthio group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of nickel catalysts and controlled temperature and pressure conditions are critical for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a nickel catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles and oxidized derivatives, which can be further utilized in different chemical and biological applications .

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]- is unique due to the presence of the methoxyphenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

677343-23-6

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C16H17N3OS/c1-20-13-5-7-14(8-6-13)21-15-4-2-3-12(11-15)19-16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H2,17,18,19)

InChI Key

YQSSCTHQPKXIAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC(=C2)NC3=NCCN3

Origin of Product

United States

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